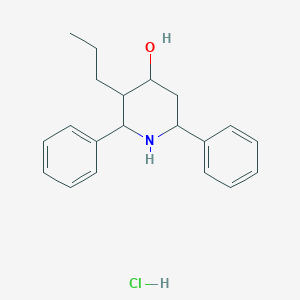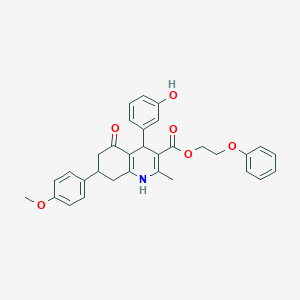![molecular formula C9H13NO2S2 B4892583 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B4892583.png)
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine, also known as MTSP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MTSP belongs to the class of compounds called sulfonylpyrrolidines and has been shown to have various biochemical and physiological effects.
作用機序
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of other proteins that are important for cell growth and survival. By inhibiting Hsp90, 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine can disrupt the activity of these proteins and lead to cell death in cancer cells. Additionally, 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to reduce oxidative stress in cells and improve glucose metabolism. These findings suggest that 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine may have potential as a treatment for diseases such as diabetes and neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine in lab experiments is its relatively simple synthesis method. Additionally, 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to reduce oxidative stress and improve glucose metabolism, which are both important factors in the development of neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosage and administration method of 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine for different diseases. Finally, more studies are needed to understand the long-term effects of 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine on the body and its potential for drug interactions.
Conclusion
In conclusion, 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to have anti-inflammatory and anti-cancer properties, as well as potential as a treatment for other diseases such as diabetes and neurodegenerative disorders. While there are limitations to using 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine in lab experiments, its relatively simple synthesis method and low toxicity make it a promising candidate for further research.
合成法
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine can be synthesized by reacting 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-methyl-2-thienyl chloride. The resulting compound is then reacted with pyrrolidine and sodium hydride to form 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine. This synthesis method has been used in several studies to produce 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine for further research.
科学的研究の応用
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been studied for its potential as a therapeutic agent in various diseases. One study showed that 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has anti-inflammatory properties and can reduce inflammation in the lungs of mice with acute lung injury. Another study found that 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine can inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has potential as a treatment for inflammatory diseases and cancer.
特性
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-8-4-5-9(13-8)14(11,12)10-6-2-3-7-10/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQIQVADIZSBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(5-Methyl-2-thienyl)sulfonyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)
![5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892508.png)

![5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4892515.png)
![2-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B4892517.png)
![3-allyl-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892531.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892538.png)


![ethyl [5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4892560.png)

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol dihydrochloride](/img/structure/B4892575.png)
![4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892603.png)